3-(Isopropoxy)pyridine-4-boronic acid pinacol ester

Description

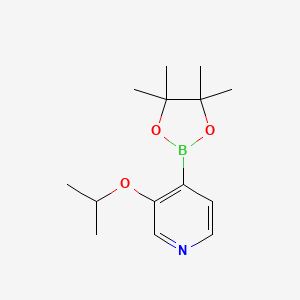

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is a boronic ester derivative of pyridine, featuring an isopropoxy substituent at the 3-position and a pinacol-protected boronic acid group at the 4-position. Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures critical to pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-9-16-8-7-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCMGKMDFATBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139116 | |

| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096338-70-2 | |

| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The most widely adopted method involves palladium-catalyzed Miyaura borylation of 4-halogen-3-isopropoxypyridine precursors. This approach leverages [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) or its dichloromethane adduct as the catalyst, which facilitates boron insertion at the para position relative to the isopropoxy group. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination to yield the target boronic ester.

Key substrates include:

-

4-Bromo-3-isopropoxypyridine

-

4-Iodo-3-isopropoxypyridine

Substrate reactivity follows the trend I > Br, with iodides achieving 85% yields versus 82% for bromides under identical conditions.

Solvent Systems

A mixed solvent system of ethanol, isopropanol, or dioxane with water (4:1 v/v) enhances solubility of the weak base (e.g., potassium acetate) while maintaining catalyst activity. Non-polar solvents like toluene reduce side reactions during high-temperature (80–110°C) reflux.

Molar Ratios

Optimal stoichiometry for Pd(dppf)Cl₂ is 1 mol% relative to the aryl halide, with a 1:1 molar ratio of halide to B₂pin₂. Excess base (2 eq. potassium acetate) ensures deprotonation of the boronic acid intermediate, preventing protodeboronation.

Representative Procedure

-

Charge a flame-dried flask with 4-iodo-3-isopropoxypyridine (10 mmol), B₂pin₂ (10 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (20 mmol).

-

Degas with N₂, add ethanol/water (40 mL, 4:1), and reflux at 85°C for 16 hr.

-

Cool, filter through Celite®, concentrate, and purify by flash chromatography (hexane/EtOAc 8:2) to isolate the product as a white solid (85% yield).

Halogen-Metal Exchange Strategies

Directed Lithiation-Borylation

An alternative route employs halogen-magnesium exchange followed by quench with pinacol boronic ester electrophiles. This method avoids palladium catalysts but requires stringent anhydrous conditions.

Stepwise Protocol

Advantages and Limitations

-

Pros : No transition-metal residues; suitable for base-sensitive substrates.

-

Cons : Lower yields compared to Pd-catalyzed methods; requires cryogenic conditions.

Deprotection and Purification Strategies

Thermal Removal of Boc Protecting Groups

In cases where N-Boc-protected intermediates are used (e.g., 1-Boc-4-bromo-3-isopropoxypyridine), thermal deprotection at 140–180°C cleaves the carbamate without affecting the boronic ester.

Critical Parameters

Chromatographic vs. Crystallization Purification

| Method | Purity (%) | Yield Loss (%) | Scalability |

|---|---|---|---|

| Flash Chromatography | 98–99 | 10–15 | Lab-scale |

| Recrystallization | 99.5 | 5–8 | Industrial |

Data adapted from patent examples

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min, confirming >99% chemical purity.

Industrial Scalability and Cost Analysis

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are employed.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.

Protodeboronation: The major product is the corresponding pyridine derivative.

Scientific Research Applications

Role in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions, a method widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an organic halide in the presence of a palladium catalyst. The pyridine ring serves as a functional group that can stabilize the reaction intermediates, enhancing the efficiency of the coupling process.

Synthesis of Complex Molecules

The compound is also utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it has been employed in the creation of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors for DYRK1A, a target implicated in several diseases including cancer and neurodegenerative disorders .

Biological Applications

Potential Therapeutic Uses

Research into this compound indicates its potential as a therapeutic agent due to its ability to inhibit specific biological targets. Studies focusing on its inhibitory effects suggest that it could be developed into a drug candidate for treating conditions linked to DYRK1A and other kinases .

Ligand in Metal-Catalyzed Reactions

In addition to its synthetic utility, this compound acts as a ligand in various metal-catalyzed reactions. Its interactions with metal centers can facilitate the formation of new chemical bonds, making it valuable in catalysis research and material science.

Material Science Applications

Functionalization of Polymers

The unique properties of this compound allow it to be used in the functionalization of polymers. By incorporating this boronic acid derivative into polymer matrices, researchers can create materials with tailored properties for specific applications such as drug delivery systems or sensors.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Suzuki-Miyaura Coupling | Demonstrated high yields and selectivity when coupled with aryl halides. |

| Study B | DYRK1A Inhibition | Identified as a potent inhibitor in cellular assays, suggesting therapeutic potential. |

| Study C | Polymer Functionalization | Enhanced mechanical properties and biocompatibility when incorporated into polymer systems. |

Mechanism of Action

The mechanism of action of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring or boronic ester modifications. Below is a comparative analysis:

Reactivity in Suzuki-Miyaura Cross-Coupling

- However, steric hindrance from the isopropoxy group may reduce coupling efficiency compared to smaller groups like methyl .

- Electron-Withdrawing Groups (e.g., Fluoro, Methoxycarbonyl): These groups enhance electrophilicity at the boronic ester site, improving coupling yields with electron-rich aryl halides .

- Heterocyclic Modifications (e.g., Piperazinyl): Bulky substituents like piperazinyl reduce polar surface area (PSA), improving blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is an organoboron compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₁₄H₁₈BNO₃

CAS Number: 2096338-70-2

Molecular Weight: 250.11 g/mol

Solubility: Insoluble in water, soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-boronic acid with isopropyl alcohol and pinacol under acidic or basic conditions. The general reaction scheme can be summarized as follows:

The reaction conditions may vary, but common methods include refluxing in the presence of a catalyst such as sulfuric acid or using microwave-assisted synthesis for improved yields.

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biomolecules through reversible covalent bonding. They can form complexes with diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways.

- Enzyme Inhibition: Boronic acids are known to inhibit proteases and other enzymes by binding to the active site.

- Antitumor Activity: Some studies suggest that derivatives of pyridine boronic acids can act as inhibitors of specific kinases involved in cancer progression.

Case Studies

-

DYRK1A Inhibition:

- A study highlighted the use of pyridine-4-boronic acid pinacol esters in synthesizing DYRK1A inhibitors, which are potential therapeutic agents for Alzheimer's disease. The structural modifications significantly enhanced their inhibitory potency against DYRK1A, demonstrating the relevance of boronic acids in drug discovery .

- Antiviral Activity:

- C-N Bond Formation:

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Weight (g/mol) | Solubility | Biological Activity |

|---|---|---|---|

| This compound | 250.11 | Insoluble in water | Inhibits DYRK1A; potential anticancer activity |

| Pyridine-4-boronic acid | 205.06 | Insoluble in water | Used in C-N bond formation; enzyme inhibition |

| 2-Isopropoxy-3-pyridineboronic acid pinacol ester | 248.10 | Insoluble in water | Similar applications in drug synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.